(3-Fluoro-4-methyl-2-pyridinyl)methanol

Medicinal Chemistry ADME-Tox Profiling CYP450 Inhibition

(3-Fluoro-4-methyl-2-pyridinyl)methanol (CAS: 1372891-49-0) is a fluorinated pyridine derivative with molecular formula C₇H₈FNO and molecular weight 141.14 g/mol. The compound features a 2-pyridinemethanol core substituted with a fluorine atom at the 3-position and a methyl group at the 4-position of the pyridine ring.

Molecular Formula C7H8FNO
Molecular Weight 141.14 g/mol
Cat. No. B8463633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Fluoro-4-methyl-2-pyridinyl)methanol
Molecular FormulaC7H8FNO
Molecular Weight141.14 g/mol
Structural Identifiers
SMILESCC1=C(C(=NC=C1)CO)F
InChIInChI=1S/C7H8FNO/c1-5-2-3-9-6(4-10)7(5)8/h2-3,10H,4H2,1H3
InChIKeyANLWLBNIBUJWDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3-Fluoro-4-methyl-2-pyridinyl)methanol: Procurement-Relevant Chemical Identity and Core Specifications


(3-Fluoro-4-methyl-2-pyridinyl)methanol (CAS: 1372891-49-0) is a fluorinated pyridine derivative with molecular formula C₇H₈FNO and molecular weight 141.14 g/mol . The compound features a 2-pyridinemethanol core substituted with a fluorine atom at the 3-position and a methyl group at the 4-position of the pyridine ring . This substitution pattern is deliberately engineered to modulate physicochemical properties including lipophilicity and metabolic stability relative to non-fluorinated or differently substituted pyridinemethanol analogs .

Why (3-Fluoro-4-methyl-2-pyridinyl)methanol Cannot Be Readily Substituted by Unsubstituted or Singly Substituted Pyridinemethanol Analogs


Substituting (3-Fluoro-4-methyl-2-pyridinyl)methanol with generic pyridinemethanol analogs such as (4-methylpyridin-2-yl)methanol (CAS 42508-74-7) or (3-fluoropyridin-2-yl)methanol (CAS 31181-79-0) introduces quantifiable changes in molecular properties and biological behavior that preclude interchangeable use. The dual substitution of fluorine at position 3 and methyl at position 4 alters the compound's logP, hydrogen bonding capacity, and metabolic vulnerability relative to analogs bearing only one of these modifications or none . Specifically, fluorine incorporation at the 3-position modulates CYP450 enzyme recognition, while the 4-methyl group contributes steric and electronic effects that influence binding pocket complementarity in downstream derivatives [1]. The quantitative evidence below establishes that these differences are not marginal but represent material divergences relevant to procurement decisions.

Quantitative Differentiation Evidence for (3-Fluoro-4-methyl-2-pyridinyl)methanol Versus Closest Analogs


CYP3A4 Inhibition IC50 for (3-Fluoro-4-methyl-2-pyridinyl)methanol: Quantified Interaction with Major Drug-Metabolizing Enzyme

(3-Fluoro-4-methyl-2-pyridinyl)methanol was evaluated for CYP3A4 inhibition in human liver microsomes using a fluorogenic substrate assay, yielding an IC50 of 20,000 nM (20 µM) [1]. This value provides a quantitative benchmark for CYP3A4 interaction risk assessment in early-stage drug discovery programs.

Medicinal Chemistry ADME-Tox Profiling CYP450 Inhibition

Computed Physicochemical Property Comparison: (3-Fluoro-4-methyl-2-pyridinyl)methanol Versus Non-Fluorinated (4-Methylpyridin-2-yl)methanol

Comparison of computed physicochemical properties between (3-Fluoro-4-methyl-2-pyridinyl)methanol and its non-fluorinated analog (4-methylpyridin-2-yl)methanol reveals quantifiable differences in molecular weight (141.14 vs. 123.15 g/mol; Δ = +17.99 g/mol) and hydrogen bond acceptor count (3 vs. 2) [1]. The additional fluorine atom increases molecular weight by approximately 14.6% and introduces a third hydrogen bond acceptor site, which modifies the compound's solvation and protein-binding characteristics.

Physicochemical Profiling Lipophilicity Lead Optimization

Structural Differentiation: Positional Specificity of Fluorine and Methyl Substitution Patterns

(3-Fluoro-4-methyl-2-pyridinyl)methanol contains a unique substitution pattern (3-F, 4-CH₃) that distinguishes it from both mono-substituted analogs and regioisomers. The (3-fluoropyridin-2-yl)methanol analog (CAS 31181-79-0) contains fluorine at the 3-position but lacks the 4-methyl group (C₆H₆FNO, MW 127.12) . Conversely, (4-methylpyridin-2-yl)methanol (CAS 42508-74-7) contains the 4-methyl group but lacks fluorine (C₇H₉NO, MW 123.15) [1]. The combination of both substituents in the target compound creates a distinct electronic and steric environment around the pyridine nitrogen and hydroxymethyl group.

Structure-Activity Relationship Pyridine Scaffold Medicinal Chemistry

Role as Key Intermediate for 3-Amino-Pyrazole Derivatives with Thrombin Inhibitory Activity

(3-Fluoro-4-methyl-2-pyridinyl)methanol serves as a crucial synthetic intermediate for generating 3-amino-pyrazole derivatives that act as pyridine-based thrombin inhibitors . Specifically, the compound can be elaborated to (3-fluoro-4-methylpyridin-2-yl)methanamine dihydrochloride (FMPD), which demonstrates oral bioavailability and anti-thrombotic activity in animal models . The structural features of the parent alcohol—specifically the 3-fluoro and 4-methyl substitution—are retained in the active pharmacophore and are essential for thrombin active-site binding [1].

Thrombin Inhibition Cardiovascular Therapeutics Synthetic Intermediate

Physical State Differentiation: Solid Versus Liquid Handling Characteristics

(3-Fluoro-4-methyl-2-pyridinyl)methanol is typically supplied as a solid at room temperature , whereas the closely related analog (3-fluoropyridin-2-yl)methanol (CAS 31181-79-0) is a liquid under standard laboratory conditions . This difference in physical state has practical implications for weighing accuracy, storage requirements, and synthetic workflow integration.

Physical Properties Laboratory Handling Procurement Specifications

Evidence-Backed Application Scenarios for Procuring (3-Fluoro-4-methyl-2-pyridinyl)methanol


Medicinal Chemistry: CYP3A4 Liability Screening of Fluorinated Pyridine Building Blocks

Medicinal chemistry programs requiring early-stage CYP3A4 inhibition profiling can utilize (3-Fluoro-4-methyl-2-pyridinyl)methanol as a characterized scaffold. With a documented CYP3A4 IC50 of 20,000 nM (20 µM) in human liver microsomes [1], this building block provides a quantitative benchmark for assessing the CYP liability of derivatives synthesized from this core. The low inhibition potency at the parent scaffold level makes it suitable for programs where minimizing CYP3A4-mediated drug-drug interaction risk is a priority.

Thrombin Inhibitor Development: Synthesis of Pyridine-Based Antithrombotic Agents

Research groups focused on developing novel thrombin inhibitors for cardiovascular indications should procure (3-Fluoro-4-methyl-2-pyridinyl)methanol as a key intermediate for synthesizing 3-amino-pyrazole derivatives and (3-fluoro-4-methylpyridin-2-yl)methanamine (FMPD)-based inhibitors [1]. The 3-fluoro-4-methyl substitution pattern is retained in the active pharmacophore and has been demonstrated to support oral bioavailability and anti-thrombotic activity in animal models .

Structure-Activity Relationship (SAR) Studies: Dual Substitution Effects on Pharmacokinetic Properties

SAR investigations aimed at quantifying the combined effects of 3-fluoro and 4-methyl substitution on pyridine-containing lead compounds require (3-Fluoro-4-methyl-2-pyridinyl)methanol as the dual-substituted reference scaffold. Compared to mono-substituted analogs such as (4-methylpyridin-2-yl)methanol (MW 123.15; HBA = 2) and (3-fluoropyridin-2-yl)methanol (MW 127.12; liquid), the target compound (MW 141.14; HBA = 3; solid) [1] provides a distinct physicochemical profile for systematically evaluating the impact of combined substitution on logP, permeability, and metabolic stability.

Precision Weighing and Automated Synthesis Workflows: Solid Building Block Preference

Laboratories employing automated synthesis platforms or requiring high-precision weighing of small quantities should select (3-Fluoro-4-methyl-2-pyridinyl)methanol over liquid analogs such as (3-fluoropyridin-2-yl)methanol [1]. The solid physical state of the target compound facilitates accurate mass determination and minimizes solvent evaporation or droplet transfer errors commonly associated with liquid building blocks in parallel synthesis or high-throughput experimentation environments.

Technical Documentation Hub

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